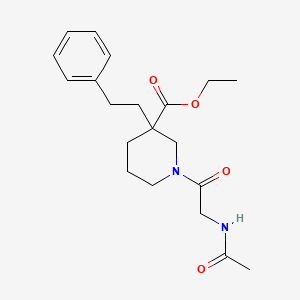![molecular formula C22H22F3N3O B5987083 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline](/img/structure/B5987083.png)
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a piperazine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the piperazine ring: The quinoline core is then reacted with piperazine derivatives, often using nucleophilic substitution reactions.
Addition of the trifluoromethyl group:
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and 4-methylquinoline share structural similarities with 8-Methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline.
Piperazine derivatives: Compounds like 1-(3-trifluoromethylphenyl)piperazine and 1-(4-methoxyphenyl)piperazine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy and methyl groups contribute to its reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-15-13-20(26-21-18(15)7-4-8-19(21)29-2)28-11-9-27(10-12-28)17-6-3-5-16(14-17)22(23,24)25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLGTFDXHAGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5987002.png)
![4-(4-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5987010.png)
![5-Methyl-2-[3-(2-methylanilino)-3-oxopropyl]hexanoic acid](/img/structure/B5987018.png)
![N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B5987039.png)
![N-methyl-N-(3-nitrodibenzo[b,f]oxepin-1-yl)acetamide](/img/structure/B5987045.png)
![3-{[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]methyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5987047.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B5987050.png)
![7-(2,3-difluorobenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5987055.png)
![6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5987063.png)
![2-{3-[2-(5-methyl-2-furyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B5987067.png)
![Benzo[b][1]benzazepin-11-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B5987073.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide](/img/structure/B5987082.png)
![2-{4-(2,4-difluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5987114.png)
